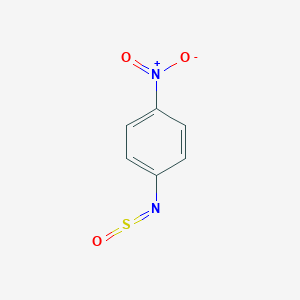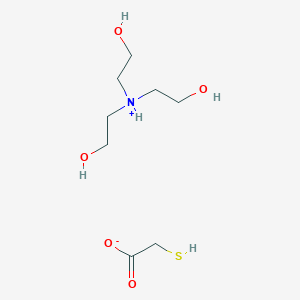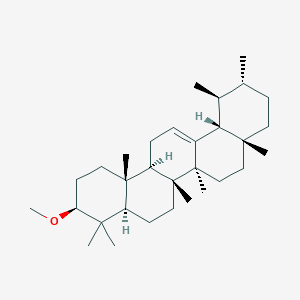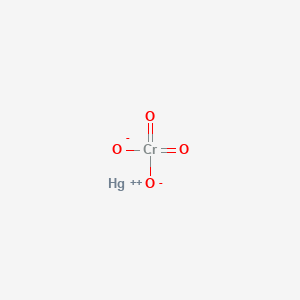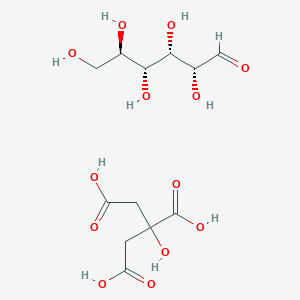
2-Amino-3-hydroxy-4-methoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-hydroxy-4-methoxybenzaldehyde, also known as vanillin glycine Schiff base (VGSB), is a synthetic compound that has gained significant attention in recent years. It is a Schiff base derivative of vanillin, which is a natural flavoring agent found in vanilla beans. VGSB has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and food industry.
作用機序
The exact mechanism of action of VGSB is not fully understood. However, it is believed to exert its biological activities through various pathways, including the inhibition of reactive oxygen species (ROS) production, modulation of the NF-κB signaling pathway, and activation of caspase enzymes.
Biochemical and Physiological Effects:
VGSB has been shown to have significant biochemical and physiological effects. It has been reported to scavenge free radicals and protect against oxidative stress. VGSB has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, VGSB has been reported to have neuroprotective effects and to improve cognitive function.
実験室実験の利点と制限
VGSB has several advantages for laboratory experiments. It is easy to synthesize, stable, and has a long shelf life. However, it also has some limitations, including its solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several potential future directions for research on VGSB. One area of interest is the development of VGSB-based drug candidates for the treatment of cancer and other diseases. Another potential direction is the use of VGSB as a natural food preservative due to its antimicrobial and antioxidant properties. Additionally, the development of new synthesis methods for VGSB could lead to improved yields and cost-effectiveness.
合成法
The synthesis of VGSB involves the condensation of 2-Amino-3-hydroxy-4-methoxybenzaldehyde and glycine in the presence of a suitable catalyst. The reaction proceeds under mild conditions, and the product is obtained in good yields. Various methods have been reported for the synthesis of VGSB, including microwave-assisted synthesis, solvent-free synthesis, and sonochemical synthesis.
科学的研究の応用
VGSB has been investigated for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. VGSB has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to induce apoptosis (programmed cell death) in cancer cells.
特性
CAS番号 |
13804-70-1 |
|---|---|
製品名 |
2-Amino-3-hydroxy-4-methoxybenzaldehyde |
分子式 |
C8H9NO3 |
分子量 |
167.16 g/mol |
IUPAC名 |
2-amino-3-hydroxy-4-methoxybenzaldehyde |
InChI |
InChI=1S/C8H9NO3/c1-12-6-3-2-5(4-10)7(9)8(6)11/h2-4,11H,9H2,1H3 |
InChIキー |
UYQHCNDHBHDVTL-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)C=O)N)O |
正規SMILES |
COC1=C(C(=C(C=C1)C=O)N)O |
同義語 |
2-AMINO-3-HYDROXY-4-METHOXYBENZALDEHYDE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



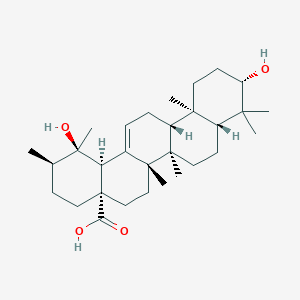
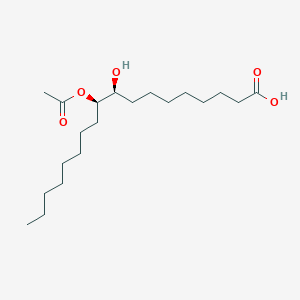
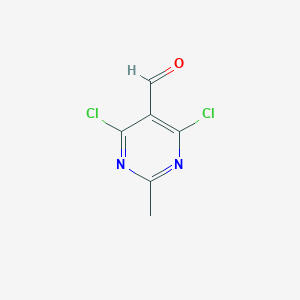
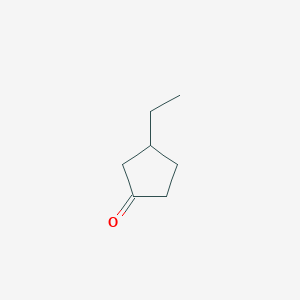

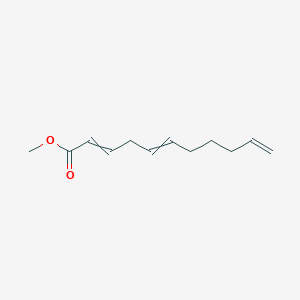
![3H-imidazo[4,5-h]quinoline](/img/structure/B81468.png)
